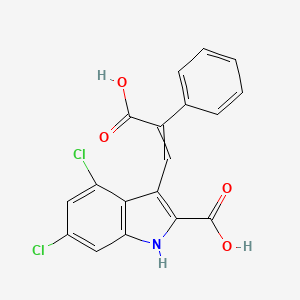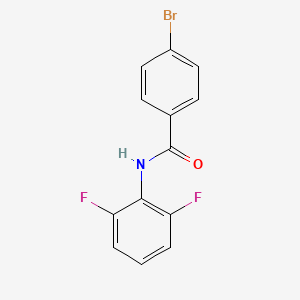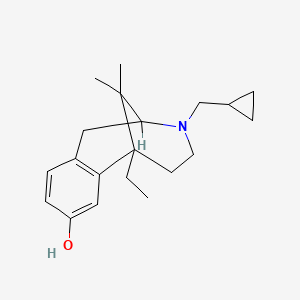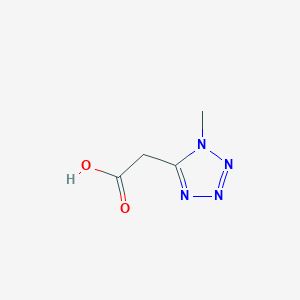![molecular formula C17H22 B1633694 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene CAS No. 87424-91-7](/img/structure/B1633694.png)
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene is a complex organic compound with the molecular formula C17H22 and a molecular weight of 226.3566 . This compound is a derivative of anthracene, characterized by the presence of multiple methano bridges and hydrogenation, resulting in a highly saturated structure.
准备方法
The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene involves several steps, including the formation of methano bridges and hydrogenation. The synthetic routes typically involve the use of anthracene as the starting material, followed by a series of reactions such as Diels-Alder reactions and hydrogenation under specific conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in further hydrogenation of the compound.
科学研究应用
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromaticity and reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its derivatives may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis .
相似化合物的比较
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene can be compared with other similar compounds such as:
Anthracene: The parent compound, which lacks the methano bridges and hydrogenation, making it more reactive and less stable.
Decahydroanthracene: A partially hydrogenated derivative of anthracene, which has fewer hydrogen atoms and methano bridges compared to the target compound.
Hexahydroanthracene: Another derivative with even fewer hydrogen atoms and methano bridges, exhibiting different reactivity and stability profiles.
属性
IUPAC Name |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-2,8-17H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCGLOJSPSEIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C4CC3C5C4C6CC5C=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87424-91-7, 87480-43-1, 87480-44-2 |
Source


|
| Record name | 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha,9beta,9aalpha,10beta,10aalpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4abeta,5beta,8beta,8abeta,9alpha,9abeta,10alpha,10abeta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087480431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha,9beta,9aalpha,10beta,10aalpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087480442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
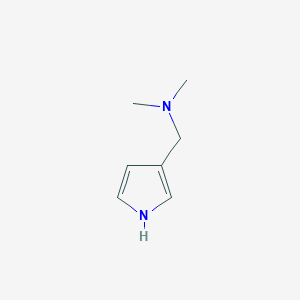
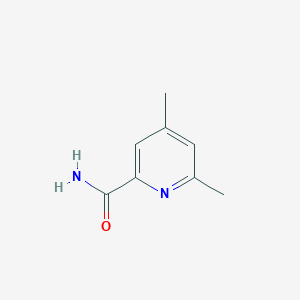
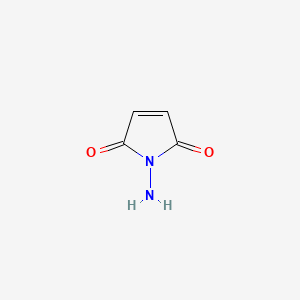


![3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1633627.png)
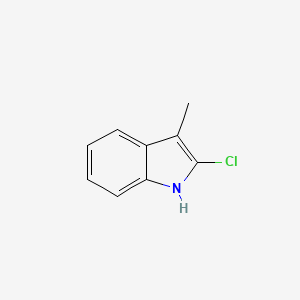
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,6-bis(hydroxymethyl)oxane-3,5-diol](/img/structure/B1633633.png)

